molecular formula C27H25NO3 B1385345 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040687-81-7

4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline

Cat. No.: B1385345
CAS No.: 1040687-81-7
M. Wt: 411.5 g/mol
InChI Key: LGRXZEMKFQFPGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve the following steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds, such as phenoxyethanol and benzylamine derivatives.

    Coupling Reactions: These intermediates are then subjected to coupling reactions under specific conditions, often involving catalysts and solvents to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybenzoic acids, while reduction may produce phenoxybenzylamines.

Scientific Research Applications

4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzylamine: A simpler analog with fewer phenoxy groups.

    N-Phenoxybenzyl-N-phenylaniline: Another related compound with a different substitution pattern.

Uniqueness

4-Phenoxy-N-[3-(2-phenoxyethoxy)benzyl]aniline is unique due to its complex structure, which provides multiple sites for chemical modification and interaction. This complexity makes it a valuable tool in research and industrial applications, offering versatility that simpler analogs may lack.

Properties

IUPAC Name

4-phenoxy-N-[[3-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO3/c1-3-9-24(10-4-1)29-18-19-30-27-13-7-8-22(20-27)21-28-23-14-16-26(17-15-23)31-25-11-5-2-6-12-25/h1-17,20,28H,18-19,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRXZEMKFQFPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)CNC3=CC=C(C=C3)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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